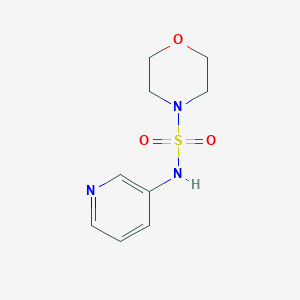
N-pyridin-3-ylmorpholine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- N-pyridin-3-ylmorpholine-4-sulfonamide is a compound that has gained attention in the scientific community due to its potential therapeutic and environmental applications.
- Its chemical structure consists of a pyridine ring (attached at position 3) and a morpholine ring (attached at position 4) with a sulfonamide group.
Métodos De Preparación
- Synthetic routes for N-pyridin-3-ylmorpholine-4-sulfonamide involve combining appropriate starting materials.
- One method involves reacting ortho-esters with suitable compounds in dimethylformamide (DMF) under reflux conditions .
- Industrial production methods may vary, but they likely follow similar principles.
Análisis De Reacciones Químicas
- N-pyridin-3-ylmorpholine-4-sulfonamide can undergo various reactions:
Substitution: The sulfonamide group can be substituted by various nucleophiles.
Alkylation: Introducing benzyl substituents can be achieved by reacting with benzyl chlorides.
Other Transformations: Further studies are needed to explore its reactivity fully.
Aplicaciones Científicas De Investigación
Environmental Applications:
Mecanismo De Acción
- The exact mechanism by which N-pyridin-3-ylmorpholine-4-sulfonamide exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparación Con Compuestos Similares
- N-pyridin-3-ylmorpholine-4-sulfonamide is unique due to its specific combination of rings and functional groups.
- Similar compounds include other sulfonamides, pyridine derivatives, and morpholine-based molecules.
Remember that research on this compound is ongoing, and new findings may emerge as scientists delve deeper into its properties and applications
Propiedades
IUPAC Name |
N-pyridin-3-ylmorpholine-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c13-16(14,12-4-6-15-7-5-12)11-9-2-1-3-10-8-9/h1-3,8,11H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHCNBSZJYJTMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














